molecular formula C9H9IO B2595987 Allyl (2-iodophenyl) ether CAS No. 24892-63-5

Allyl (2-iodophenyl) ether

Cat. No.: B2595987
CAS No.: 24892-63-5
M. Wt: 260.074
InChI Key: RAKOKENAONNPPX-UHFFFAOYSA-N
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Description

Allyl (2-iodophenyl) ether: is an organic compound belonging to the class of phenol ethers It is characterized by the presence of an allyl group attached to a 2-iodophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl (2-iodophenyl) ether can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). In this case, 2-iodophenol can be reacted with allyl bromide in the presence of a base to form this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: Allyl (2-iodophenyl) ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Allyl Phenyl Ether: Undergoes similar Claisen rearrangement reactions but lacks the iodine substituent.

    2-Iodophenol: Shares the iodine substituent but lacks the allyl group.

Uniqueness: Allyl (2-iodophenyl) ether is unique due to the presence of both an allyl group and an iodine substituent, which confer distinct reactivity patterns. The iodine atom can participate in various substitution reactions, while the allyl group can undergo rearrangements and radical reactions, making this compound versatile in organic synthesis.

Properties

IUPAC Name

1-iodo-2-prop-2-enoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6H,1,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKOKENAONNPPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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